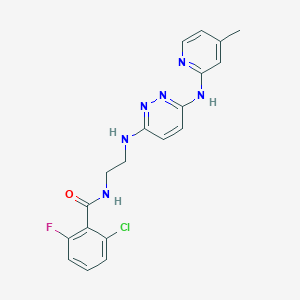

2-chloro-6-fluoro-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

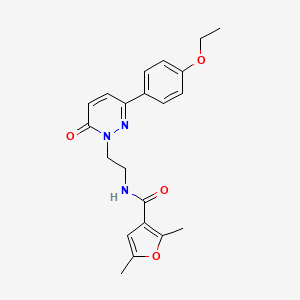

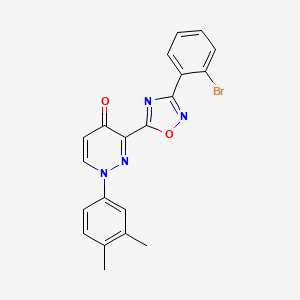

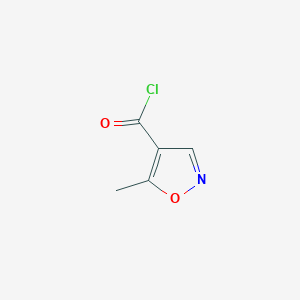

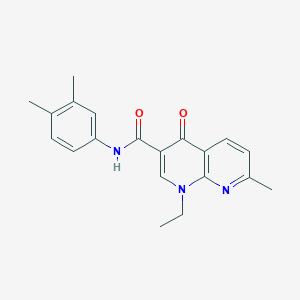

The compound , 2-chloro-6-fluoro-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide, is a complex molecule that appears to be related to various heterocyclic compounds synthesized for potential pharmacological applications. The related compounds in the provided papers include derivatives of pyridine and pyridazine, which are important scaffolds in medicinal chemistry due to their presence in numerous biologically active molecules.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with careful control of reaction conditions to achieve high yields and purities. For instance, the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide was optimized by adjusting the molar ratios of reactants, reaction temperature, and addition time, resulting in a high yield of 90.3% and a purity of 99.5% . This suggests that the synthesis of the compound would also require precise optimization of reaction conditions to achieve a similar level of success.

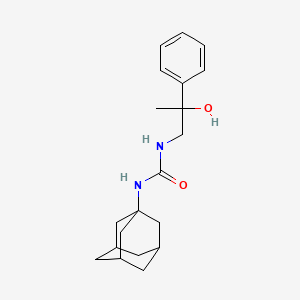

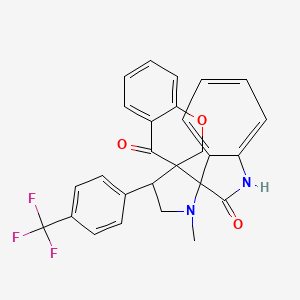

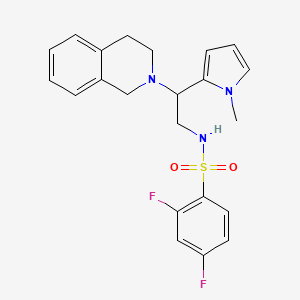

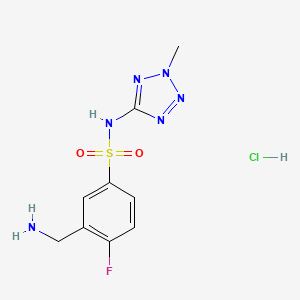

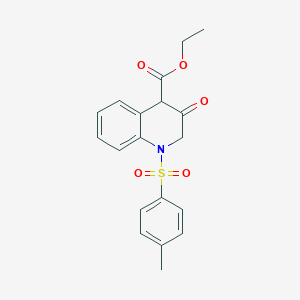

Molecular Structure Analysis

The molecular structure of the compound likely features a pyridazine ring, as indicated by the related compounds studied. Pyridazine is a six-membered heterocyclic ring with two adjacent nitrogen atoms, which can contribute to the compound's electronic and steric properties, influencing its reactivity and potential interactions with biological targets .

Chemical Reactions Analysis

The chemical reactions involving related compounds demonstrate the reactivity of the pyridazine ring under various conditions. For example, the hydrolysis of 2-phenyl-6-chlorooxazolo[5, 4-c]pyridazine leads to the formation of different products depending on the reaction conditions, such as the presence of sodium hydroxide solution or hydrochloric acid . This indicates that the pyridazine ring in the compound of interest may also undergo hydrolysis or other reactions depending on the surrounding functional groups and reaction conditions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-chloro-6-fluoro-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide are not provided, the properties of related compounds can offer some insights. The presence of substituents such as chloro, fluoro, and methylthio groups can affect the lipophilicity, electronic distribution, and overall molecular conformation, which in turn can influence the compound's solubility, stability, and biological activity . The anxiolytic activity observed in some of the related compounds suggests that the compound may also exhibit pharmacological properties worth exploring .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-chloro-6-fluoro-N-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClFN6O/c1-12-7-8-22-17(11-12)25-16-6-5-15(26-27-16)23-9-10-24-19(28)18-13(20)3-2-4-14(18)21/h2-8,11H,9-10H2,1H3,(H,23,26)(H,24,28)(H,22,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNRIQNVWEDVXNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=C(C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClFN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-6-fluoro-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[1-(benzenesulfonyl)piperidine-4-carbonyl]amino]propanoic Acid](/img/structure/B3020856.png)

![[5-(Difluoromethyl)-2-methylpyrazol-3-yl]methanamine;hydrochloride](/img/structure/B3020858.png)

![1-(2-methoxybenzyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B3020861.png)

![2-[4-(benzyloxy)-2-chlorobenzoyl]-N-phenyl-1-hydrazinecarboxamide](/img/structure/B3020866.png)

![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B3020878.png)